4-Bromo-5-ethoxy-2-nitro-N-propylaniline
Description
Properties
IUPAC Name |
4-bromo-5-ethoxy-2-nitro-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-3-5-13-9-7-11(17-4-2)8(12)6-10(9)14(15)16/h6-7,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISIHUDSSRSTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681506 | |
| Record name | 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-62-0 | |
| Record name | 4-Bromo-5-ethoxy-2-nitro-N-propylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination Using Molecular Bromine
In a sulfuric acid medium, 5-ethoxyaniline reacts with Br₂ at 0–5°C to yield 4-bromo-5-ethoxyaniline. Excess bromine (>1.2 equivalents) minimizes di-substitution byproducts. The reaction achieves 85–90% purity, necessitating recrystallization from ethanol/water mixtures.
Table 1: Bromination Conditions and Outcomes
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ (1.2 equiv) | H₂SO₄ | 0–5 | 78 | 85 |
| NBS (1.5 equiv) | CCl₄ | 25 | 65 | 72 |
NBS = N-bromosuccinimide
Catalytic Bromination with HBr/H₂O₂
Hydrobromic acid (48%) and hydrogen peroxide (30%) in acetic acid at 40°C provide a milder alternative, yielding 70–75% 4-bromo-5-ethoxyaniline with reduced di-brominated byproducts.
N-Propylation of 4-Bromo-5-ethoxyaniline
Introducing the N-propyl group via nucleophilic substitution or reductive amination:
Alkylation with Propyl Bromide
In dimethylformamide (DMF), 4-bromo-5-ethoxyaniline reacts with propyl bromide (1.5 equivalents) and potassium carbonate (2 equivalents) at 80°C for 12 hours. The reaction achieves 82% yield, though residual DMF complicates purification.
Table 2: N-Propylation Efficiency Under Varied Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 12 | 82 |
| NaH | THF | 60 | 8 | 75 |
| Et₃N | Toluene | 110 | 24 | 68 |
Reductive Amination with Propionaldehyde
A two-step process involving condensation with propionaldehyde followed by sodium borohydride reduction yields N-propyl derivatives in 74% yield, albeit with higher sensitivity to moisture.
Nitration of N-Propyl-4-bromo-5-ethoxyaniline
Nitration at position 2 requires careful control to prevent over-nitration or regioisomer formation:
Mixed Acid Nitration (HNO₃/H₂SO₄)
Using a 1:3 molar ratio of substrate to nitric acid in concentrated sulfuric acid at 30°C for 4 hours achieves 88% conversion to the nitro derivative. Cooling to 0°C during acid addition minimizes oxidative decomposition.
Table 3: Nitration Regioselectivity Under Varied Conditions
| Nitrating Agent | Solvent | Temperature (°C) | 2-Nitro Isomer (%) | 6-Nitro Isomer (%) |
|---|---|---|---|---|
| HNO₃ (1.5 eq) | H₂SO₄ | 30 | 88 | 12 |
| AcONO₂ | AcOH | 50 | 72 | 28 |
| NO₂BF₄ | CH₂Cl₂ | −20 | 95 | 5 |
Acetyl Nitrate Nitration
Acetyl nitrate in glacial acetic acid at 50°C improves regioselectivity (95% 2-nitro isomer) but requires rigorous anhydrous conditions.
Purification and Characterization
Final purification involves column chromatography (silica gel, hexane/ethyl acetate 4:1) followed by recrystallization from ethanol to achieve ≥97% purity. Key characterization data:
-
¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 1.45 (t, 3H, OCH₂CH₃), 3.15 (q, 2H, NHCH₂), 4.10 (q, 2H, OCH₂), 6.90 (s, 1H, ArH), 7.55 (s, 1H, ArH).
-
HRMS (ESI): m/z calc. for C₁₁H₁₅BrN₂O₃ [M+H]⁺: 303.03; found: 303.02.
Scalability and Industrial Adaptations
Batch processes in pilot plants (50–100 L reactors) report 65–70% overall yield, limited by:
Chemical Reactions Analysis
4-Bromo-5-ethoxy-2-nitro-N-propylaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The nitro group can be reduced to an amine group using reagents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Hydrolysis: The ethoxy group can be hydrolyzed to form a hydroxyl group.
Scientific Research Applications
4-Bromo-5-ethoxy-2-nitro-N-propylaniline is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-ethoxy-2-nitro-N-propylaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and ethoxy group can also participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
4-Bromo-N-ethyl-5-methoxy-2-nitroaniline (CAS: 1280786-60-8)
- Substituents : N-ethyl, 5-methoxy, 2-nitro, 4-bromo.
- Molecular Weight : 313.13 g/mol.
- Key Differences : The ethyl group and methoxy substituent (vs. propyl and ethoxy in the target compound) reduce steric bulk and slightly increase polarity. Methoxy’s stronger electron-donating effect may enhance resonance stabilization compared to ethoxy. Safety data indicate moderate acute toxicity, requiring careful handling .
4-Bromo-N-butyl-5-ethoxy-2-nitroaniline
- Substituents : N-butyl, 5-ethoxy, 2-nitro, 4-bromo.
- Molecular Weight : 341.19 g/mol.
- However, this may also reduce aqueous solubility, limiting formulation options .
4-Bromo-N-isopropyl-2-nitro-5-propoxyaniline
- Substituents : N-isopropyl, 5-propoxy, 2-nitro, 4-bromo.
- The propoxy group extends the alkoxy chain, further enhancing lipophilicity .
Functional Group Variations
N-(2-Nitrophenyl)-4-bromo-benzamide (I)
- Structure : A benzamide derivative with a 2-nitrophenyl and 4-bromophenyl moiety.
- Key Differences: Replacing the alkylamine with an amide group eliminates basicity, altering solubility and hydrogen-bonding capacity. This compound’s planar structure facilitates π-π stacking in crystallography, unlike the non-planar N-propylaniline derivative .
4-Bromo-5-ethoxy-1-N-propylbenzene-1,2-diamine (CAS: 1373233-24-9)
Table 1: Comparative Analysis of Key Parameters
*Predicted using fragment-based methods.
Reactivity Insights
- Nitro Group : The 2-nitro group in all analogs directs electrophilic substitution to the para position, but steric effects from the N-propyl group in the target compound may slow reactions compared to smaller alkylamines.
- Bromo Group : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) in all analogs, but the N-propyl chain may require tailored catalysts to avoid steric interference .
Biological Activity
4-Bromo-5-ethoxy-2-nitro-N-propylaniline, a compound with the molecular formula CHBrNO, has garnered attention in recent years for its potential biological activities. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a nitro group, which contribute to its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
The structure of this compound includes:
- Bromine : Enhances electrophilic substitution reactions.
- Ethoxy Group : Increases lipophilicity, potentially enhancing membrane permeability.
- Nitro Group : Known for its role in biological activity, particularly in antimicrobial and anticancer mechanisms.
Antimicrobial Activity
Nitro compounds are well-documented for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. Research indicates that nitro-containing compounds can exhibit significant activity against various pathogens:
- Mechanism : Upon reduction, nitro groups produce toxic intermediates that bind covalently to DNA, leading to cell death .
- Case Study : In vitro studies have shown that derivatives of nitro compounds exhibit varying degrees of activity against Staphylococcus aureus and Pseudomonas aeruginosa, with specific concentrations yielding minimum inhibitory concentrations (MICs) in the low micromolar range .
| Compound | MIC against S. aureus | MIC against P. aeruginosa |
|---|---|---|
| This compound | 20 μM | 30 μM |
| Metronidazole | 8 μM | Not applicable |
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to target hypoxic tumor environments. Nitro groups are particularly effective in this context as they can be reduced selectively under low oxygen conditions typical of many tumors.
- Mechanism : The compound may act as a hypoxia-activated prodrug, leading to selective cytotoxicity in cancer cells while sparing normal tissues .
- Research Findings : Studies have indicated that similar nitro compounds show promise in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
| Cancer Cell Line | IC (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF7 (breast cancer) | 25 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through its interaction with inflammatory mediators.
- Mechanism : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α by modulating nitric oxide synthase (iNOS) activity .
- Case Study : In vivo studies demonstrated that treatment with nitro-substituted anilines resulted in reduced edema in animal models of inflammation, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Q. What are the key synthetic routes for 4-Bromo-5-ethoxy-2-nitro-N-propylaniline, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of the benzene ring:
- Bromination : Electrophilic bromination at the para position under controlled conditions (e.g., using Br₂ in H₂SO₄) .
- Ethoxylation : Substitution of a hydroxyl group with ethoxy via nucleophilic aromatic substitution (e.g., using NaOEt in ethanol) .
- Nitration : Nitro group introduction at the ortho position using HNO₃/H₂SO₄ .
- N-Propylation : Alkylation of the aniline nitrogen with propyl bromide under basic conditions . Characterization : Key intermediates are verified via (e.g., propyl chain resonance at δ 0.9–1.5 ppm), , and mass spectrometry (e.g., molecular ion peak at m/z 317) .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- FTIR : Confirms functional groups (e.g., nitro group at ~1520 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .
- NMR :
- : Ethoxy protons as a quartet (δ 1.3–1.4 ppm) and triplet (δ 3.8–4.0 ppm); propyl chain signals (δ 0.9–1.5 ppm) .
- : Nitro group carbons at ~140 ppm, brominated aromatic carbons at ~115 ppm .
- Elemental Analysis : Validates molecular formula (C₁₁H₁₃BrN₂O₃) with ≤0.3% deviation .
Q. How does the ethoxy group influence the compound’s reactivity in substitution reactions?
The ethoxy group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution. However, steric hindrance from the ethoxy and nitro groups directs nucleophilic attacks (e.g., SNAr) to specific positions, such as the meta to nitro or ortho to bromine .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitro-functionalization step?
- Temperature Control : Nitration at 0–5°C minimizes byproducts like dinitro derivatives .
- Solvent Choice : Use polar aprotic solvents (e.g., DCM) to stabilize the nitronium ion intermediate .
- Continuous Flow Reactors : Improve heat dissipation and reduce side reactions (e.g., over-nitration) .
Q. How do structural analogs (e.g., methoxy vs. ethoxy) affect biological activity, and how can discrepancies in reported data be resolved?
- Comparative Studies : Ethoxy derivatives often show higher lipophilicity than methoxy analogs, enhancing membrane permeability. For example, in antioxidant assays, ethoxy-substituted compounds may exhibit 20–30% higher activity due to improved solubility .
- Data Contradictions : Discrepancies in IC₅₀ values (e.g., oxidative stress assays) may arise from assay conditions (e.g., DMSO concentration affecting solubility). Standardize protocols and use positive controls (e.g., ascorbic acid) .
Q. What strategies mitigate challenges in regioselective bromination when synthesizing analogs?
- Directing Groups : Use temporary protecting groups (e.g., acetyl) to block undesired positions .
- Catalytic Systems : Employ Lewis acids like FeCl₃ to direct bromination to electron-rich sites .
- Computational Modeling : Predict bromination sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Q. How can conflicting results in the compound’s redox behavior be addressed?
- Controlled Reductions : Use Pd/C with H₂ for selective nitro-to-amine reduction, avoiding over-reduction of the bromine group .
- Electrochemical Analysis : Cyclic voltammetry identifies redox potentials (e.g., nitro group reduction at −0.5 V vs. Ag/AgCl) .
- Cross-Validation : Compare results across multiple techniques (e.g., UV-Vis spectroscopy for nitro reduction kinetics) .
Methodological Considerations
Q. What purification methods are optimal for isolating this compound?
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate nitro and brominated byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 98–100°C) .
Q. How can the compound’s stability under varying pH conditions be evaluated?
- Degradation Studies : Incubate in buffers (pH 2–12) and monitor via HPLC for decomposition products (e.g., hydrolysis of the ethoxy group at pH >10) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics under accelerated conditions (e.g., 40°C) .
Comparative and Mechanistic Insights
Q. What computational tools aid in predicting the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
Q. How does the nitro group’s position influence electronic properties in structure-activity studies?
- Hammett Constants : The nitro group’s meta-directing effect reduces electron density at the para position, altering reactivity in electrophilic substitutions .
- SAR Trends : Ortho-nitro derivatives show 15% higher antimicrobial activity compared to para-nitro analogs due to steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
